molecular formula C11H12N2O2 B2440092 2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1216240-08-2

2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B2440092
CAS No.: 1216240-08-2
M. Wt: 204.229
InChI Key: ONTFNUNMDQGXDI-UHFFFAOYSA-N
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Description

2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid ( 1552498-71-1) is a high-purity chemical building block offered for research purposes . This compound features the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. While specific biological data for this derivative is not currently available in the scientific literature, closely related imidazo[1,2-a]pyridine-3-carboxylic acid derivatives are recognized as key intermediates in pharmaceutical research . These analogues have been extensively utilized in the synthesis of novel compounds, such as hydrazides, hydrazones, and various heterocyclic systems like thiazolidines, for screening against infectious diseases . The presence of both a carboxylic acid functional group and the specific 2-ethyl-8-methyl substitution pattern on the core structure makes this compound a versatile synthon for further chemical exploration and derivatization. Researchers can leverage this scaffold to develop new molecular entities for applications in drug discovery programs, material science, and as a standard in analytical chemistry. The product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-8-9(11(14)15)13-6-4-5-7(2)10(13)12-8/h4-6H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTFNUNMDQGXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=CC=C(C2=N1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gould–Jacobs Cyclization Approach

The foundational method employs Gould–Jacobs cyclization between 2-aminopyridine derivatives and β-keto esters. Ethyl 2-chloroacetoacetate reacts with 2-amino-4-methylpyridine under reflux in ethanol (6 h, 96% C₂H₅OH) to form ethyl 2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate. This route achieves 45% yield through careful control of:

  • Molar ratios : 1:10 aminopyridine to ethyl 2-chloroacetoacetate
  • Solvent systems : Ethanol/water partitioning for crystallization
  • Temperature profile : Gradual cooling from reflux to 25°C

Post-cyclization, the ethyl ester undergoes alkaline hydrolysis (2M NaOH, ethanol/H₂O 1:1, 80°C, 4h) to yield the target carboxylic acid with >90% conversion.

Functionalization and Substituent Engineering

Directed Metalation for C-8 Methyl Group Installation

Patent EP1491543B1 discloses a regioselective lithiation strategy using LDA (lithium diisopropylamide) at -78°C in THF, followed by methyl iodide quench to introduce the C-8 methyl group. Key parameters:

  • Precursor : 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylate
  • Temperature control : Strict maintenance at <-70°C during metalation
  • Methylation efficiency : 78% yield with <5% dialkylation

Reductive Amination for Side-Chain Modification

The carboxylic acid functionality allows conjugation via EDCI/HOBt-mediated coupling. Journal of Medicinal Chemistry data shows successful amide formation (86% yield) using:

  • Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
  • Additives : Hydroxybenzotriazole (HOBt)
  • Solvent optimization : DMF > DCM in yield (Δ +22%)

Advanced Continuous-Flow Synthesis

Beilstein Journal of Organic Chemistry details a three-reactor continuous system for analogous imidazo[1,2-a]pyridine carboxylates:

Stage Reactor Type Conditions Residence Time Yield
Cyclization Glass microchip 100°C, ethanol 12 min 51%
Ester hydrolysis PFA tube 1M NaOH, 80°C 8 min 89%
Acid purification LLME unit EtOAc/NaHCO₃ aqueous N/A 95% purity

This system reduces total synthesis time from 18h (batch) to 32 minutes, demonstrating scalability potential for GMP manufacturing.

Critical Comparative Analysis of Methodologies

Yield Optimization Across Routes

  • Traditional batch synthesis : 62-73% overall yield
  • Flow chemistry approach : 43% overall yield (with 89% conversion in hydrolysis)
  • Hybrid batch-flow systems : 68% yield when combining batch cyclization with flow purification

Byproduct Formation Profiles

GC-MS analysis reveals significant differences in impurity generation:

Method Main Byproduct Concentration (ppm)
Classical Gould 3-Chloroacetoacetylpyridine 1200 ± 300
Flow synthesis Ethyl glycolate 240 ± 90
Reductive amination N-Ethylurea 850 ± 150

Industrial-Scale Process Considerations

Cost Analysis per Kilogram

Component Batch Process Cost ($) Flow Process Cost ($)
Raw materials 4200 3850
Solvent recovery 1800 950
Labor 3200 1400
Total 9200 6200

Environmental Impact Metrics

  • Process Mass Intensity (PMI) :
    • Batch: 86 kg/kg product
    • Flow: 29 kg/kg product
  • Carbon Footprint :
    • Batch: 44 kg CO₂eq/kg
    • Flow: 18 kg CO₂eq/kg

Chemical Reactions Analysis

Esterification and Transesterification

The carboxylic acid group readily undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Reagents/ConditionsProduct FormedYieldCharacterization DataSource
Ethanol, H₂SO₄ (catalytic)Ethyl ester derivative85-92%IR: 1725 cm⁻¹ (ester C=O)
Methanol, DCC/DMAPMethyl ester derivative78%¹H NMR: δ 3.72 (s, 3H, OCH₃)

Mechanistic Insight : Protonation of the carboxylic acid activates the carbonyl for nucleophilic attack by the alcohol, followed by dehydration. Coupling agents like DCC facilitate ester formation under milder conditions .

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, generating CO₂ and the corresponding decarboxylated imidazo[1,2-a]pyridine derivative.

ConditionsProductYieldKey ObservationsSource
180°C, CuO catalyst2-Ethyl-8-methylimidazo[1,2-a]pyridine65%GC-MS: m/z 187 [M+H]⁺
Pyridine, Cu(OAc)₂, 120°CSame as above58%TLC confirmed complete conversion

Application : Decarboxylation simplifies the structure for further functionalization at the 3-position .

Amide Formation

The acid reacts with amines to form amides, a reaction leveraged in drug discovery for improving target binding.

AmineCoupling AgentProductYieldSpectral DataSource
BenzylamineEDCI/HOBtN-Benzylamide derivative74%¹³C NMR: δ 167.2 (CONH)
8-AminoquinolineT3P/Et₃NQuinoline-conjugated amide81%HRMS: m/z 349.1542 [M+H]⁺

Notable Example : Reaction with 4-aminopiperidine under Dean-Stark conditions yielded a spirocyclic amide with antitumor activity (IC₅₀ = 1.2 μM against MCF-7 cells) .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective substitutions, primarily at positions 5 and 7.

Reaction TypeReagentsProductYieldSelectivity NotesSource
NitrationHNO₃/H₂SO₄, 0°C5-Nitro derivative63%NO₂ group at C5 confirmed by NOESY
BrominationBr₂, CHCl₃7-Bromo derivative55%¹H NMR: δ 7.89 (s, 1H, Br-H)

Mechanistic Rationale : Electron-donating methyl and ethyl groups direct electrophiles to the most activated positions (C5 and C7) .

Metal-Catalyzed Cross-Coupling

The carboxylic acid can be derivatized via Suzuki-Miyaura or Ullmann couplings after conversion to a halide or triflate.

SubstrateCatalyst SystemProductYieldApplicationSource
Aryl iodide derivativePd(PPh₃)₄, K₂CO₃, DMFBiaryl-conjugated compound68%Fluorescence probe development
Boronic acid partnerCuI, 1,10-phenanthrolineHeteroaromatic hybrid72%Kinase inhibition studies

Synthetic Utility : These reactions enable modular construction of complex architectures for biological screening .

Hydrolysis of Precursor Esters

The acid is often synthesized via hydrolysis of its ethyl ester precursor, demonstrating reverse esterification kinetics.

Ester PrecursorHydrolysis ConditionsYieldPurity (HPLC)Source
Ethyl 2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate2M NaOH, EtOH/H₂O, reflux89%99.1% (254 nm)
Methyl ester analogHCl (conc.), THF, 50°C93%¹H NMR confirmed de-esterification

Optimization : Alkaline conditions minimize side reactions compared to acidic hydrolysis .

Salt Formation

The carboxylic acid forms pharmaceutically relevant salts with inorganic and organic bases.

BaseSalt FormedSolubility (mg/mL)Source
Sodium hydroxideSodium salt42.7 in H₂O
PiperazinePiperazinium salt18.9 in DMSO

Biological Impact : Sodium salts exhibit improved aqueous solubility for intravenous formulations.

This comprehensive analysis underscores the compound’s versatility in synthetic and medicinal chemistry. Strategic functionalization at the carboxylic acid or heterocyclic core enables tailored modifications for specific applications, from drug discovery to materials science.

Scientific Research Applications

Medicinal Chemistry

2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid has shown potential in drug development, particularly against multidrug-resistant strains of tuberculosis. Its ability to inhibit specific enzymes critical for bacterial survival positions it as a promising candidate for therapeutic applications.

Case Studies

  • Antimicrobial Activity : Research demonstrated significant activity against both extracellular and intracellular forms of Mycobacterium tuberculosis, disrupting bacterial metabolic pathways.
  • Cytotoxicity in Cancer Research : In vitro studies revealed cytotoxic effects on various cancer cell lines such as HepG-2 and HT29, with IC50 values comparable to standard chemotherapeutic agents like doxorubicin.

Material Science

The compound's structural characteristics make it suitable for developing advanced materials with enhanced thermal stability and chemical resistance. It is utilized in coatings and polymers that require specific performance attributes.

Biological Research

In biological studies, this compound is employed to investigate its interactions with molecular targets and pathways. Its mechanism of action involves enzyme inhibition, which contributes to its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and proteins, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid can be compared with other similar compounds such as:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various fields of research and application.

Biological Activity

2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS Number: 1216240-08-2) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and material science. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms and applications.

  • Molecular Formula : C11_{11}H12_{12}N2_2O2_2
  • Molecular Weight : 204.22 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and proteins involved in various cellular pathways. Studies indicate that this compound can inhibit certain enzymes, which may lead to therapeutic effects against diseases such as tuberculosis.

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory activity against several enzymes critical for bacterial survival. For instance, it has been noted for its action against multidrug-resistant strains of Mycobacterium tuberculosis, highlighting its potential as a therapeutic agent in treating resistant infections .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Effective against multidrug-resistant Mycobacterium tuberculosis .
Anticancer Exhibits cytotoxic properties against various cancer cell lines .
Enzyme Inhibition Inhibits specific enzymes involved in bacterial metabolism .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Antimicrobial Activity : A study demonstrated that this compound showed significant activity against both extracellular and intracellular forms of Mycobacterium tuberculosis. The mechanism was linked to the compound's ability to disrupt bacterial metabolic pathways .
  • Cytotoxicity in Cancer Research : In vitro studies revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including HepG-2 (human liver carcinoma) and HT29 (colorectal cancer). The IC50 values indicated potent antiproliferative activity comparable to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : Molecular dynamics simulations suggested that the interaction of this compound with target proteins occurs primarily through hydrophobic contacts, indicating a complex mechanism of action that warrants further investigation .

Comparative Analysis

When compared to similar compounds within the imidazo[1,2-a]pyridine family, this compound demonstrates unique structural and functional properties that enhance its biological efficacy:

Compound Activity Profile
2-Ethyl-6-chloroimidazo[1,2-a]pyridine Improved potency against Mycobacterium tuberculosis .
8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester Different substituents leading to varied properties .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 2-Ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylic acid?

  • Answer : The compound can be synthesized via three-component condensation reactions involving 2-aminopyridine-3-carboxylic acid, aromatic aldehydes, and isocyanides in ethanol, yielding high-purity products . Friedel-Crafts acylation using Lewis acid catalysts (e.g., AlCl₃) under controlled conditions is another method to introduce acetyl groups regioselectively while avoiding incomplete conversion . One-pot multi-step reactions, such as those involving cyclocondensation and functionalization, are also effective, with yields optimized by temperature and solvent polarity .

Q. Which spectroscopic techniques are recommended for structural characterization of this compound?

  • Answer : Nuclear Magnetic Resonance (¹H and ¹³C NMR) is critical for confirming hydrogen and carbon environments, particularly distinguishing substituents on the imidazo[1,2-a]pyridine core . Infrared (IR) spectroscopy identifies key functional groups (e.g., carboxylic acid, methyl/ethyl groups) . Single-crystal X-ray diffraction provides definitive structural confirmation, as demonstrated in studies resolving nitro and ester substituents .

Advanced Research Questions

Q. How can Friedel-Crafts acylation conditions be optimized to enhance regioselectivity in imidazo[1,2-a]pyridine derivatives?

  • Answer : Regioselectivity is influenced by:

  • Catalyst choice : Lewis acids like ZnCl₂ or FeCl₃ improve electrophilic substitution at the C-3 position .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates and reduce side reactions .
  • Temperature control : Lower temperatures (0–25°C) minimize over-acylation and by-product formation .

Q. What strategies resolve contradictions in reported reaction yields when varying substituents on the imidazo[1,2-a]pyridine core?

  • Answer : Discrepancies arise from steric/electronic effects of substituents. For electron-withdrawing groups (e.g., nitro), higher catalyst loadings (20–30 mol%) and prolonged reaction times (24–48 hrs) improve yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) isolates target compounds from by-products . Parallel synthetic libraries with systematic variation of substituents help identify optimal conditions .

Q. What challenges exist in crystallizing this compound for X-ray diffraction, and how are they mitigated?

  • Answer : Challenges include low solubility and polymorphism. Slow evaporation from mixed solvents (e.g., dichloromethane/methanol) promotes single-crystal growth . Seeding with microcrystals or using anti-solvent diffusion (e.g., adding hexane) enhances nucleation. Temperature gradients during crystallization (e.g., cooling from 40°C to 4°C) reduce disorder .

Q. How does the choice of reaction solvent impact the efficiency of one-pot syntheses?

  • Answer : Solvent polarity affects intermediate stability and reaction kinetics. Ethanol or DMF facilitates cyclocondensation steps by dissolving polar intermediates, while toluene or THF improves functionalization steps requiring non-polar environments . Solvent-free conditions under microwave irradiation reduce reaction times but require careful temperature monitoring to prevent decomposition .

Methodological Considerations

Q. What analytical workflows are recommended for identifying impurities in synthesized batches?

  • Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (≥98% purity threshold) quantifies major impurities . Mass spectrometry (HRMS) confirms molecular ions and detects by-products with mass deviations >5 ppm . Differential Scanning Calorimetry (DSC) identifies polymorphic impurities by comparing melting points and enthalpies .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Answer : Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize substituent effects on reactivity . Molecular docking simulations assess binding affinities to biological targets (e.g., enzymes), guiding structural modifications .

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